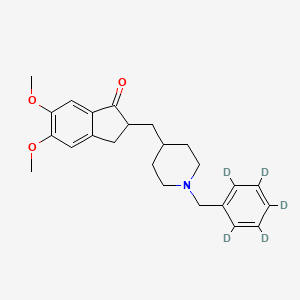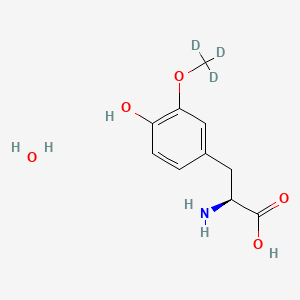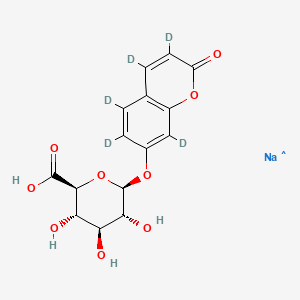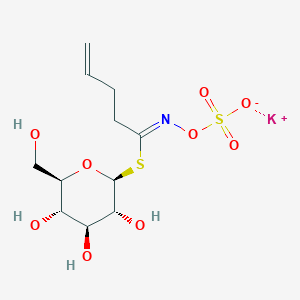![molecular formula C41H58N10O12S B12416503 2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14121106,10018,26019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide” is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. The synthetic route typically begins with the preparation of key intermediates, which are then assembled through a series of condensation, cyclization, and functional group modification reactions. Common reagents used in these steps include strong acids and bases, oxidizing and reducing agents, and protecting group strategies to manage the reactivity of different functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the development of catalytic processes, the use of green chemistry principles, and the implementation of continuous flow techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Cyclization: The multiple functional groups can facilitate intramolecular cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols or diamines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: As a probe for investigating enzyme-substrate interactions and as a potential lead compound for drug discovery.
Medicine: As a candidate for developing new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s multiple functional groups and chiral centers allow it to engage in a variety of binding interactions, which can modulate the activity of its targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-hexadecahydro-cyclopenta[a]phenanthren-(17E)-ylidene]-6-methyl-hept-5-enoic acid .
Other structurally related compounds: with similar functional groups and stereochemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, chiral centers, and overall molecular architecture. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C41H58N10O12S |
|---|---|
Molecular Weight |
915.0 g/mol |
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C41H58N10O12S/c1-5-20(6-2)34-37(60)44-15-30(56)48-33-19(4)64-40-23(22-9-7-8-10-24(22)47-40)12-25(35(58)43-14-31(57)49-34)45-38(61)32(18(3)28(54)17-52)50-36(59)27-11-21(53)16-51(27)41(63)26(13-29(42)55)46-39(33)62/h7-10,18-21,25-28,32-34,47,52-54H,5-6,11-17H2,1-4H3,(H2,42,55)(H,43,58)(H,44,60)(H,45,61)(H,46,62)(H,48,56)(H,49,57)(H,50,59)/t18-,19-,21+,25-,26-,27-,28-,32-,33-,34-/m0/s1 |
InChI Key |
MKNZJEOQVOIWCY-STUWASOWSA-N |
Isomeric SMILES |
CCC(CC)[C@H]1C(=O)NCC(=O)N[C@H]2[C@@H](SC3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3)C |
Canonical SMILES |
CCC(CC)C1C(=O)NCC(=O)NC2C(SC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
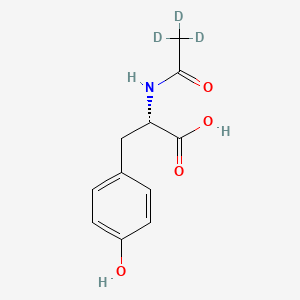
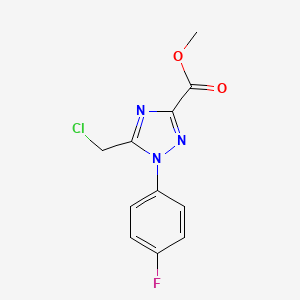
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)



